![molecular formula C20H17F6N5O2 B2776945 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1052605-20-5](/img/structure/B2776945.png)
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F6N5O2 and its molecular weight is 473.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazole ring and a dihydropyrimidine moiety, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activities associated with this compound based on various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
Property | Value |
---|---|
Molecular Formula | C17H18F6N4O |
Molecular Weight | 413.48 g/mol |
LogP | 4.0256 |
Polar Surface Area | 71.971 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving the bioavailability of the compound. The dihydropyrimidine and pyrazole moieties are known to interact with enzymes and receptors involved in inflammatory responses and cancer progression.
Biological Activities
1. Anticancer Activity
Research has indicated that similar compounds within the pyrazole family exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects on tumor cell lines such as MCF-7 (breast cancer) with IC50 values as low as 0.08 µM . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.
2. Anti-inflammatory Properties
Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For example, a series of pyrazole derivatives showed promising anti-inflammatory activity by reducing the production of pro-inflammatory cytokines in vitro and in vivo models.
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the International Journal of Pharmaceutics, researchers evaluated the anticancer effects of a related pyrazole derivative on human cancer cell lines. The compound demonstrated an IC50 value of 0.07 µM against EGFR, comparable to established treatments like erlotinib .
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The compounds significantly reduced paw swelling and inflammatory markers such as TNF-alpha and IL-6 . This suggests that this compound could be beneficial in treating inflammatory diseases.
Properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N5O2/c1-3-4-14-9-16(32)29-18(27-14)31-15(5-10(2)30-31)28-17(33)11-6-12(19(21,22)23)8-13(7-11)20(24,25)26/h5-9H,3-4H2,1-2H3,(H,28,33)(H,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBMVVKUSKSRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.